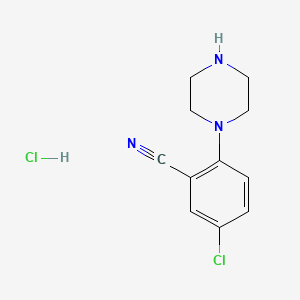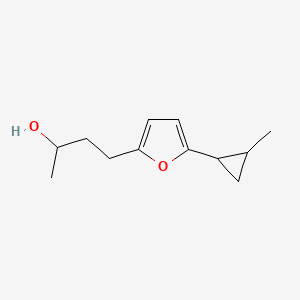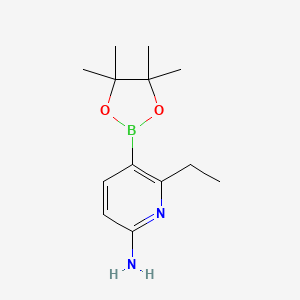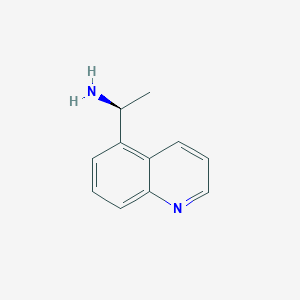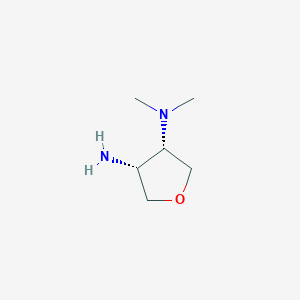
(3S,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(3R,4S)-N3,N3-dimethyloxolane-3,4-diamine is a chiral diamine compound with significant potential in various fields of scientific research and industrial applications. This compound is characterized by its oxolane ring structure and the presence of two amine groups, making it a versatile building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-N3,N3-dimethyloxolane-3,4-diamine typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method includes the asymmetric hydrogenation of a suitable precursor, followed by the introduction of the dimethylamino groups. The reaction conditions often require precise temperature control and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of rac-(3R,4S)-N3,N3-dimethyloxolane-3,4-diamine may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Rac-(3R,4S)-N3,N3-dimethyloxolane-3,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different oxidation states.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
Rac-(3R,4S)-N3,N3-dimethyloxolane-3,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which rac-(3R,4S)-N3,N3-dimethyloxolane-3,4-diamine exerts its effects involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The oxolane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Rac-(3R,4S)-4-(Dimethylamino)-3-pyrrolidinol: Another chiral diamine with a pyrrolidine ring.
Rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide: A compound with a similar amine functionality but different ring structure.
Uniqueness
Rac-(3R,4S)-N3,N3-dimethyloxolane-3,4-diamine is unique due to its oxolane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other chiral diamines, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H14N2O |
|---|---|
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
(3S,4R)-3-N,3-N-dimethyloxolane-3,4-diamine |
InChI |
InChI=1S/C6H14N2O/c1-8(2)6-4-9-3-5(6)7/h5-6H,3-4,7H2,1-2H3/t5-,6+/m0/s1 |
Clave InChI |
IUMNKTUVNOMOMG-NTSWFWBYSA-N |
SMILES isomérico |
CN(C)[C@@H]1COC[C@@H]1N |
SMILES canónico |
CN(C)C1COCC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-cyclopropyl-4-methyl-5-{thieno[2,3-d]pyrimidin-4-ylsulfanyl}-4H-1,2,4-triazole](/img/structure/B13575724.png)


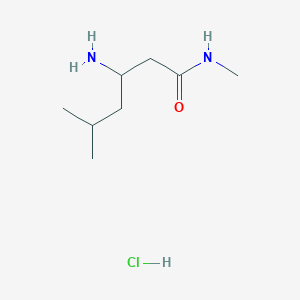

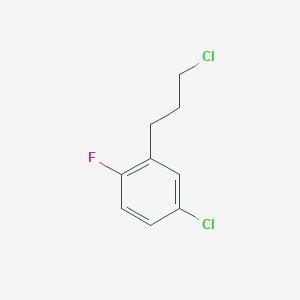
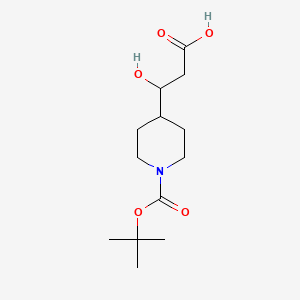
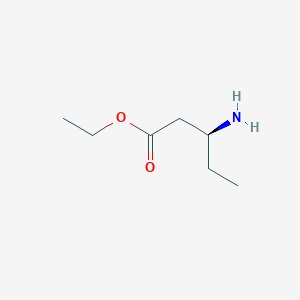
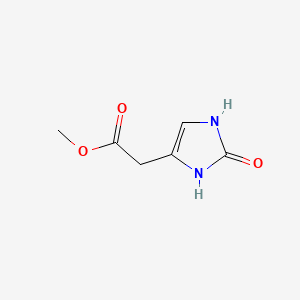
![[4-(2,2-Difluoroethyl)piperidin-4-yl]methanolhydrochloride](/img/structure/B13575779.png)
